molecular formula C29H35N3O8S B12710652 (E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone CAS No. 86135-39-9

(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone

Cat. No.: B12710652
CAS No.: 86135-39-9
M. Wt: 585.7 g/mol
InChI Key: DHCPGXYODHBFNI-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiazole core, followed by the introduction of the nitrophenyl group and the cyclohexyl(methyl)amino group. The final step involves the addition of the (E)-but-2-enedioic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its various functional groups make it a versatile tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins, enzymes, or other biomolecules, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and nitrophenyl compounds. Examples include:

  • 2-(2-Hydroxyphenyl)benzothiazole
  • 5-Nitro-2-phenylbenzothiazole
  • Cyclohexylamine derivatives

Uniqueness

What sets (E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone apart is its combination of multiple functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and interactions, making it a valuable tool in various fields of research.

Properties

CAS No.

86135-39-9

Molecular Formula

C29H35N3O8S

Molecular Weight

585.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone

InChI

InChI=1S/C25H31N3O4S.C4H4O4/c1-18(29)27-22-11-6-7-12-24(22)33-25(27)21-17-20(28(30)31)13-14-23(21)32-16-8-15-26(2)19-9-4-3-5-10-19;5-3(6)1-2-4(7)8/h6-7,11-14,17,19,25H,3-5,8-10,15-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DHCPGXYODHBFNI-WLHGVMLRSA-N

Isomeric SMILES

CC(=O)N1C(SC2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])OCCCN(C)C4CCCCC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)N1C(SC2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])OCCCN(C)C4CCCCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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